Methyl 4-[(butan-2-yl)(methyl)amino]benzoate
Description
Properties
CAS No. |
651328-35-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-[butan-2-yl(methyl)amino]benzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-10(2)14(3)12-8-6-11(7-9-12)13(15)16-4/h6-10H,5H2,1-4H3 |
InChI Key |
NKDVXWILCGIBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification Process
The initial step in synthesizing methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves the esterification of 4-(aminomethyl)benzoic acid with methanol. This process can be summarized as follows:
Reagents : 4-(aminomethyl)benzoic acid, methanol, and an acid catalyst (e.g., hydrochloric acid).
-
- Dissolve 4-(aminomethyl)benzoic acid in methanol.
- Add hydrochloric acid dropwise while heating the mixture to reflux for several hours.
- Monitor the reaction using thin-layer chromatography (TLC).
Yield : The expected yield for this step can exceed 85% under optimal conditions.
Amination Reaction
Following esterification, the next step involves introducing the butan-2-yl and methyl groups to the nitrogen atom of the amino group:
Reagents : Methyl iodide or butan-2-yl halide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile).
-
- Mix the esterified product with butan-2-yl halide in an appropriate solvent.
- Add a base to facilitate nucleophilic substitution.
- Stir under reflux conditions for several hours.
Yield : The yields for this amination step can vary but are often reported around 70% to 90% depending on reaction conditions.
Purification
After completion of the reaction, purification steps are essential to isolate the desired product:
Solvent Extraction : Use ethyl acetate or dichloromethane to extract organic compounds from the aqueous layer.
Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate and filter off solids.
Concentration : Evaporate solvents under reduced pressure to obtain crude this compound.
Characterization
Characterization of the final product is critical for confirming its structure and purity:
| Technique | Description |
|---|---|
| NMR Spectroscopy | Used to confirm molecular structure; peaks corresponding to different protons should align with theoretical values. |
| IR Spectroscopy | Identifies functional groups present in the compound based on characteristic absorption bands. |
| Mass Spectrometry | Provides molecular weight confirmation and structural insights through fragmentation patterns. |
Recent studies have explored variations in synthesis routes that can enhance yield and reduce byproducts:
Catalytic hydrogenation methods have been investigated, where starting materials like methyl 4-cyanobenzoate undergo transformations to yield aminomethyl derivatives.
Alternative pathways utilizing oxime intermediates derived from methyl 4-formylbenzoate have also been documented, showcasing diverse synthetic strategies available for producing this compound.
The preparation of this compound involves a multi-step synthesis that requires careful control of reaction conditions, including temperature, pH, and reagent concentrations. The methods outlined provide a comprehensive framework for synthesizing this compound efficiently while ensuring high yields and purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylamino vs. Heterocyclic Substituents
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in the presence of Na₂S₂O₅.
- Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (): Features a benzimidazole-methylamino group, synthesized via reductive amination. The primary amino group here differs in reactivity compared to the tertiary amine in the target compound .
Branched vs. Linear Alkyl Chains
- Methyl 4-(1-(2,2,2-trifluoroacetamido)butan-2-yl)benzoate (): Incorporates a trifluoroacetamido group on a branched butan-2-yl chain. The electron-withdrawing trifluoroacetyl group reduces basicity, unlike the electron-donating methyl and butan-2-yl groups in the target compound .
Physical Properties
Chemical Reactivity
- Ester Hydrolysis : The methyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to other benzoate esters (e.g., methyl 4-acetamido-2-hydroxybenzoate in ).
- Amino Group Reactivity: The tertiary amine in the target compound is less nucleophilic than primary or secondary amines in analogs like ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate , limiting its participation in condensation reactions.
Biological Activity
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate, also known as a derivative of methyl aminobenzoate, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a benzoate moiety linked to a butan-2-yl and methyl amino group. The synthesis typically involves the alkylation of methyl 4-aminobenzoate with butan-2-amine under suitable conditions, often utilizing solvents such as methanol or ethanol to facilitate the reaction.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterases, which play a crucial role in neurotransmission. Inhibiting these enzymes can enhance acetylcholine levels, potentially aiding in conditions like Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies
- Cholinesterase Inhibition : A study evaluated the inhibitory potency of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound showed significant inhibition rates at concentrations around 100 µM, with IC50 values indicating strong potential as a therapeutic agent for enhancing cholinergic function .
- Antimicrobial Activity : Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater antibacterial activity.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
